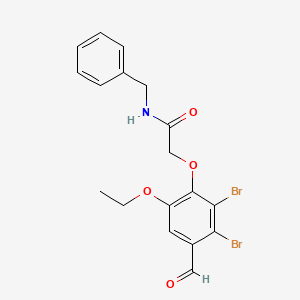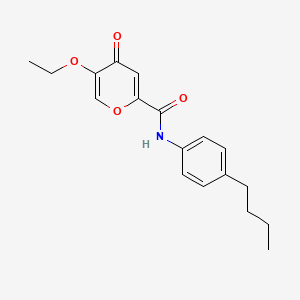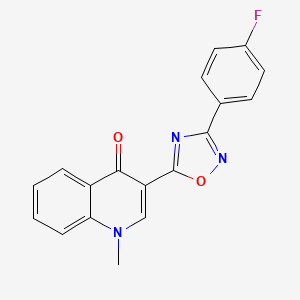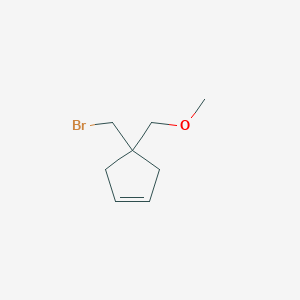
4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene is an organic compound characterized by a cyclopentene ring substituted with bromomethyl and methoxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene typically involves the following steps:
Starting Material: The synthesis begins with cyclopent-1-ene as the starting material.
Bromomethylation: The cyclopent-1-ene undergoes bromomethylation using bromomethane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Methoxymethylation: The bromomethylated product is then subjected to methoxymethylation using methoxymethyl chloride in the presence of a base like potassium carbonate. This step introduces the methoxymethyl group to the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile, products such as 4-(Hydroxymethyl)-4-(methoxymethyl)cyclopent-1-ene, 4-(Cyanomethyl)-4-(methoxymethyl)cyclopent-1-ene, or 4-(Aminomethyl)-4-(methoxymethyl)cyclopent-1-ene can be formed.
Oxidation Products: Products include 4-(Methoxymethyl)cyclopent-1-enecarbaldehyde or 4-(Methoxymethyl)cyclopent-1-ene-1-carboxylic acid.
Reduction Products: The primary product is 4-(Methyl)-4-(methoxymethyl)cyclopent-1-ene.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. It can be used in the development of bioactive molecules or as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds. Its reactivity makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the manufacture of polymers, resins, and coatings.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene depends on its specific application:
Chemical Reactions: In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center.
Biological Activity: If the compound exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors. The methoxymethyl group can influence its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)-4-(methoxymethyl)cyclopent-1-ene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Bromomethyl)-4-(ethoxymethyl)cyclopent-1-ene: Similar structure but with an ethoxymethyl group instead of a methoxymethyl group.
4-(Bromomethyl)-4-(hydroxymethyl)cyclopent-1-ene: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene is unique due to the presence of both bromomethyl and methoxymethyl groups on the cyclopentene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic and research applications.
Eigenschaften
IUPAC Name |
4-(bromomethyl)-4-(methoxymethyl)cyclopentene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO/c1-10-7-8(6-9)4-2-3-5-8/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLCBKXVWPZMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC=CC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
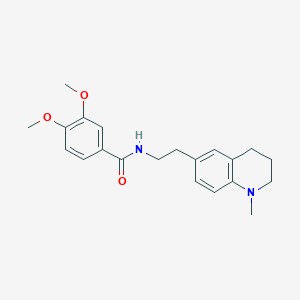
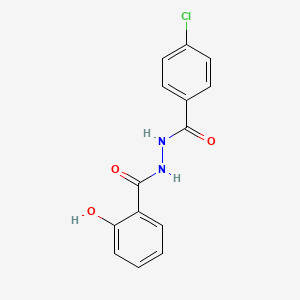
![N-cyclopentyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2494280.png)
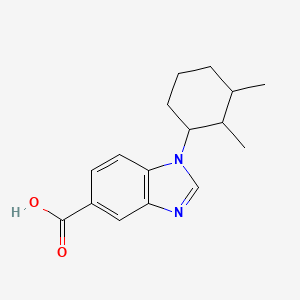
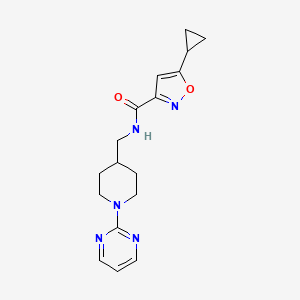
![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2494287.png)
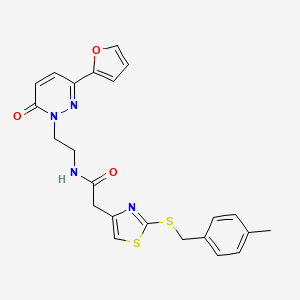
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2494291.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2494292.png)
![1-(2-bromo-5-methoxybenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine](/img/structure/B2494293.png)
![1-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2494294.png)
